Methyl 5-methoxyoct-7-enoate
Description
Structure
3D Structure
Properties
CAS No. |
918972-70-0 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 5-methoxyoct-7-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-6-9(12-2)7-5-8-10(11)13-3/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
RTYHJPXYGUNJMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCC(=O)OC)CC=C |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations Pertaining to Methyl 5 Methoxyoct 7 Enoate Synthesis and Transformations
Stereochemical Control and Reaction Stereoselectivity Mechanisms
Origin of Enantiomeric Excess in Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins, such as the precursor to Methyl 5-methoxyoct-7-enoate. organic-chemistry.org The enantiomeric excess (e.e.) in this reaction arises from the use of a chiral ligand that creates a diastereomeric interaction with the incoming alkene substrate, guiding the dihydroxylation to one of the two faces of the double bond.
The catalytic cycle begins with the formation of a complex between osmium tetroxide and a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). These ligands are commercially available in pre-packaged mixtures known as AD-mix-α (containing a DHQ-derived ligand) and AD-mix-β (containing a DHQD-derived ligand). The choice between AD-mix-α and AD-mix-β dictates which enantiomer of the diol is formed.
The prevailing mechanistic hypothesis involves a [3+2]-cycloaddition of the alkene to the chiral osmium tetroxide complex, forming a cyclic intermediate. organic-chemistry.org This is followed by hydrolysis to release the diol and regenerate the osmium catalyst. An alternative [2+2]-cycloaddition followed by rearrangement has also been proposed. organic-chemistry.org Regardless of the precise cycloaddition pathway, the chiral ligand establishes a binding pocket that presents a steric and electronic environment favoring the approach of the alkene from a specific direction.
A well-established mnemonic device allows for the prediction of the stereochemical outcome. By orienting the alkene with its substituents categorized by size (Large, Medium, Small), the face of the double bond that will be hydroxylated can be predicted based on the chiral ligand used. AD-mix-β typically hydroxylates the "top" face of the alkene when drawn in a specific orientation, while AD-mix-α hydroxylates the "bottom" face. This selectivity is a direct result of the ligand creating a chiral space around the osmium center, making one of the diastereomeric transition states significantly lower in energy. The enantioselectivity can be further enhanced by additives like methanesulfonamide, which can accelerate the catalytic cycle and suppress a competing, non-enantioselective pathway.
Table 1: Key Factors Influencing Enantiomeric Excess in Sharpless Asymmetric Dihydroxylation
| Factor | Description | Impact on Enantioselectivity |
| Chiral Ligand | Dihydroquinine (DHQ) or Dihydroquinidine (DHQD) derivatives create a chiral environment around the osmium catalyst. | The choice of ligand (AD-mix-α vs. AD-mix-β) is the primary determinant of the product's stereochemistry. |
| Alkene Substitution | The steric and electronic properties of the substituents on the double bond influence the fit within the catalyst's binding pocket. | Generally, high enantioselectivity is achieved for a wide range of alkenes, though sterically similar substituents on a cis-alkene can present a challenge. |
| Reaction Conditions | The presence of co-oxidants (e.g., potassium ferricyanide) and additives (e.g., methanesulfonamide) can affect the rate and efficiency of the catalytic cycles. | Optimized conditions, including the use of aqueous systems and additives, can suppress non-enantioselective side reactions and improve the e.e. organic-chemistry.org |
Intramolecular Cyclization and Rearrangement Mechanisms of Unsaturated Esters
Unsaturated esters like this compound are susceptible to a variety of intramolecular cyclization and rearrangement reactions, often triggered by acid, base, or radical initiators. These transformations can lead to the formation of cyclic ethers, lactones, and other heterocyclic structures.
Acid-Catalyzed Intramolecular Cyclization:
In the presence of a Brønsted or Lewis acid, the methoxy (B1213986) group or the ester functionality in a molecule like this compound can be protonated, activating it for nucleophilic attack. The double bond can then act as an internal nucleophile, attacking the activated ether or ester. For instance, intramolecular hydroalkoxylation, catalyzed by silver(I) triflate, can lead to the formation of cyclic ethers. The reaction proceeds through the activation of the double bond by the silver(I) ion, followed by intramolecular attack of the hydroxyl group. Similarly, a methoxy group could participate in such a cyclization. The regioselectivity of the ring closure (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting carbocation intermediate. For terminal alkenes, 5-exo cyclization is often favored.
A biosynthesis-inspired intramolecular oxa-conjugate cyclization of α,β-unsaturated thioesters under Brønsted acid catalysis has been shown to produce 2,6-cis-substituted tetrahydropyrans with high diastereoselectivity. This type of cyclization, proceeding through a late transition state, could be a relevant pathway for appropriately substituted methoxy-containing unsaturated esters.
Radical Cyclizations:
Free radical cyclizations offer another avenue for the transformation of unsaturated esters. These reactions are typically initiated by the generation of a radical which then adds intramolecularly to the double bond. Manganese(III)-based oxidative free-radical cyclization of unsaturated β-keto esters has been demonstrated to be an effective method for forming cyclic compounds. The reaction involves the oxidation of the β-keto ester to an enol radical, followed by an exo-cyclization. While this compound is not a β-keto ester, radical cyclizations can be initiated at other positions in the molecule. The regioselectivity of radical cyclizations is also generally governed by a preference for the formation of five- and six-membered rings. libretexts.org
Intramolecular Condensation and Rearrangement Reactions:
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. While not directly applicable to this compound as a monoester, it illustrates the principle of intramolecular cyclization driven by enolate chemistry. For a suitably functionalized derivative, this pathway could be relevant. The reaction is base-catalyzed and proceeds through the formation of an enolate which then attacks the other ester group.
Table 2: Overview of Intramolecular Cyclization and Rearrangement Mechanisms
| Reaction Type | Initiator/Catalyst | Key Mechanistic Features | Potential Products |
| Acid-Catalyzed Cyclization | Brønsted or Lewis Acids (e.g., AgOTf) | Activation of an oxygen-containing functional group followed by intramolecular nucleophilic attack by the alkene. | Cyclic ethers, lactones. |
| Radical Cyclization | Radical Initiators (e.g., Mn(OAc)₃) | Formation of a radical which adds intramolecularly to the double bond. | Cyclic ketones, substituted rings. |
| Intramolecular Condensation | Base | Formation of an enolate that attacks another electrophilic site within the same molecule. | β-keto esters (from diesters). |
Computational and Theoretical Chemistry Studies on Methyl 5 Methoxyoct 7 Enoate
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the energetic and stereochemical courses of complex organic reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and predict the most likely reaction outcomes.
Transition State Analysis in Stereoselective Processes
The synthesis of a specific stereoisomer of Methyl 5-methoxyoct-7-enoate would likely involve stereoselective reactions, such as a catalytic asymmetric allylic etherification to install the methoxy (B1213986) group at the C5 position. DFT calculations are crucial for understanding the origins of stereoselectivity in such processes. By locating and calculating the energies of the transition states for the formation of all possible stereoisomers, the preferred reaction pathway can be determined.
For instance, in a hypothetical catalytic asymmetric allylation, the chiral ligand-metal complex would form diastereomeric transition states when reacting with the substrate. The energy difference between these transition states dictates the enantiomeric excess of the product. Computational studies on similar allylic substitutions have shown that steric repulsions between the substrate and the chiral ligand in the transition state are often the primary determinants of stereoselectivity. youtube.com These calculations can reproduce experimentally observed regio- and enantioselectivities with high accuracy.
Table 1: Hypothetical DFT-Calculated Relative Free Energies of Transition States for a Stereoselective Allylic Etherification to Form this compound.
| Transition State | Stereochemical Outcome | Relative Free Energy (ΔΔG‡) in kcal/mol | Predicted Major/Minor Product |
| TS-1 | (5R)-product | 0.0 | Major |
| TS-2 | (5S)-product | +2.5 | Minor |
This table illustrates how a difference in activation energy of 2.5 kcal/mol in the transition states would lead to the preferential formation of the (5R)-stereoisomer. The calculations would typically be performed at a level of theory like B3LYP/6-311++G(2d,p) with a solvent model.
Energy Landscapes and Reaction Coordinates of Catalytic Cycles
The synthesis of this compound could also potentially involve olefin metathesis to construct the carbon backbone. DFT studies are pivotal in elucidating the complete catalytic cycle of such reactions, for example, those catalyzed by Grubbs' or Hoveyda-Grubbs complexes. These calculations map the entire energy landscape, including the initiation, propagation, and termination steps.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry is a powerful predictive tool for exploring the feasibility of new reactions. For a molecule like this compound, one might envision novel transformations, such as a regioselective hydroalkoxylation to introduce the methoxy group. DFT calculations can predict the regioselectivity of such an addition to the double bond by comparing the activation barriers for the formation of the different possible regioisomers.
These predictive calculations can screen potential catalysts and reaction conditions in silico, saving significant experimental time and resources. By understanding the electronic and steric factors that govern reactivity, novel and more efficient synthetic routes can be designed.
Molecular Modeling and Conformational Analysis of Methoxyoctenoate Esters
The three-dimensional structure and conformational preferences of this compound are critical to its properties and reactivity. Molecular modeling, encompassing both quantum mechanics and molecular mechanics methods, allows for a detailed exploration of the conformational landscape of such flexible acyclic molecules.
For an acyclic ester like this compound, rotations around the various single bonds give rise to a multitude of conformers. Conformational analysis aims to identify the low-energy conformers that will be most populated at a given temperature. The relative energies of these conformers are determined by a combination of factors, including torsional strain, steric hindrance (like gauche interactions), and intramolecular hydrogen bonding, if applicable. Computational studies on simple esters show that the cis (or Z) conformation of the ester group is generally favored over the trans (or E) conformation by several kcal/mol.
Table 2: Illustrative Relative Energies of Key Conformers of this compound.
| Conformer Description | Dihedral Angle (C4-C5-O-CH3) | Relative Energy (kcal/mol) |
| Anti-periplanar | ~180° | 0.0 |
| Gauche (+) | ~+60° | +0.8 |
| Gauche (-) | ~-60° | +0.9 |
| Eclipsed | ~0° | +4.5 (Transition State) |
This hypothetical data, based on typical values for acyclic systems, shows the energetic preference for staggered conformations over eclipsed ones. The anti-periplanar arrangement around the C5-O bond is likely the most stable. These relative energies can be calculated using methods like MP2 or DFT (e.g., B3LYP) with an appropriate basis set.
Understanding the preferred conformations is crucial as it can influence the molecule's spectroscopic properties and its accessibility to reagents in chemical reactions.
Theoretical Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Quantum chemical calculations are increasingly used to predict spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds. For this compound, the prediction of NMR and electronic circular dichroism (ECD) spectra would be particularly useful.
Nuclear Magnetic Resonance (NMR) Spectroscopy
DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. By calculating the NMR shielding tensors for each nucleus in a given geometry and then averaging over the Boltzmann-weighted population of low-energy conformers, a theoretical NMR spectrum can be generated. This calculated spectrum can then be compared with the experimental one to confirm structural assignments, especially for complex molecules with overlapping signals. researchgate.net The accuracy of these predictions can be further improved by using empirical scaling factors derived from benchmarking studies on a wide range of organic molecules.
Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (Exp - Calc) |
| C1 (C=O) | 172.5 | 172.1 | +0.4 |
| C2 | 33.1 | 33.5 | -0.4 |
| C3 | 24.9 | 24.5 | +0.4 |
| C4 | 35.2 | 35.8 | -0.6 |
| C5 | 78.9 | 78.2 | +0.7 |
| C6 | 38.4 | 38.0 | +0.4 |
| C7 | 134.6 | 134.1 | +0.5 |
| C8 | 117.8 | 118.5 | -0.7 |
| O-CH3 (ester) | 51.7 | 51.2 | +0.5 |
| O-CH3 (ether) | 56.3 | 55.9 | +0.4 |
This table illustrates the typical level of agreement that can be achieved between experimental and calculated chemical shifts after appropriate scaling. The calculations would likely be performed at a level such as WP04/6-311++G(2d,p) for protons and ωB97X-D/def2-SVP for carbons, with geometries optimized at B3LYP-D3/6-311G(d,p), including a solvent model.
Electronic Circular Dichroism (ECD) Spectroscopy
For chiral molecules like this compound, ECD spectroscopy is a powerful technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum for a given enantiomer. The process involves first performing a thorough conformational analysis to identify all significant low-energy conformers. Then, the ECD spectrum is calculated for each conformer, and a final, Boltzmann-averaged spectrum is generated.
By comparing the calculated ECD spectrum with the experimentally measured one, the absolute configuration of the molecule can be assigned with a high degree of confidence. The choice of functional and basis set, such as CAM-B3LYP with a basis set including diffuse functions, is critical for obtaining accurate results, especially for molecules with chromophores that absorb at lower wavelengths. This computational approach provides a powerful alternative to more traditional methods of absolute configuration determination, such as X-ray crystallography of derivatives.
Advanced Spectroscopic Characterization Methodologies for Methyl 5 Methoxyoct 7 Enoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for the complete structural analysis of methyl 5-methoxyoct-7-enoate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides unambiguous evidence of the carbon-hydrogen framework.
The ¹H NMR spectrum of this compound displays characteristic signals that correspond to each unique proton in the molecule. The chemical shifts (δ) are influenced by the local electronic environment. For instance, the protons of the methyl ester group (CH₃OOC-) typically resonate downfield due to the deshielding effect of the adjacent carbonyl group. The methoxy (B1213986) group protons (-OCH₃) also show a distinct singlet. The vinyl protons at the C7 and C8 positions exhibit complex splitting patterns due to both geminal and vicinal coupling.
The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals include the carbonyl carbon of the ester group, the carbons of the double bond, the carbon atom bonded to the methoxy group, and the aliphatic carbons of the chain.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (COOCH₃) | 3.67 (s) | 173.5 |
| 2 (CH₂) | 2.30-2.45 (m) | 34.2 |
| 3 (CH₂) | 1.60-1.75 (m) | 24.9 |
| 4 (CH₂) | 1.50-1.65 (m) | 30.1 |
| 5 (CH) | 3.40-3.50 (m) | 78.9 |
| 6 (CH₂) | 2.15-2.30 (m) | 42.5 |
| 7 (CH) | 5.70-5.85 (m) | 134.8 |
| 8 (CH₂) | 4.95-5.10 (m) | 117.2 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Analysis of coupling constants (J) in the ¹H NMR spectrum reveals the connectivity between adjacent protons. For example, the splitting patterns of the protons at C6, C7, and C8 can be used to confirm the terminal alkene structure.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure from the individual ¹H and ¹³C NMR data.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. For this compound, COSY correlations would be observed between the protons on C2 and C3, C3 and C4, C4 and C5, C5 and C6, and C6 and C7.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For example, an HMBC correlation between the methyl ester protons (at C1) and the carbonyl carbon (C1) would confirm the ester functionality.
While this compound itself does not possess geometric isomers around its double bond, if a related compound with internal double bonds were to be analyzed, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. NOESY identifies protons that are close in space, which can differentiate between E (trans) and Z (cis) isomers.
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Precise Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry techniques are used to determine the molecular weight and elemental composition of this compound.
HRMS: High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of the compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₈O₃), HRMS would confirm this formula by providing a highly accurate mass measurement.
GC-MS: Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is first vaporized and separated based on its boiling point and interactions with a stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for this compound would involve the loss of the methoxy group, the methyl ester group, and cleavage at various points along the carbon chain.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (Carbonyl, Alkene, Ether)
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1740-1720 |
| C=C (Alkene) | Stretch | 1650-1630 |
| C-O (Ester) | Stretch | 1300-1000 |
| C-O (Ether) | Stretch | 1150-1085 |
The presence of a strong absorption band around 1735 cm⁻¹ is indicative of the carbonyl group of the ester. The alkene group is identified by a C=C stretching vibration near 1640 cm⁻¹ and C-H bending vibrations for the vinyl group. The ether linkage is confirmed by a C-O stretching band in the region of 1100 cm⁻¹.
Chiral Chromatography (e.g., High-Performance Liquid Chromatography with Chiral Stationary Phase) for Enantiomeric Purity Assessment
Since the carbon atom at position 5 in this compound is a stereocenter, the molecule can exist as a pair of enantiomers (R and S). Chiral chromatography is a powerful technique used to separate and quantify these enantiomers.
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is commonly employed for this purpose. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column. By comparing the retention times and peak areas of the sample to those of known standards of the R and S enantiomers, the enantiomeric purity (or enantiomeric excess, ee) of a sample can be accurately determined. This is particularly important in applications where only one enantiomer is biologically active or desired.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Carbon |
Advanced Applications of Methyl 5 Methoxyoct 7 Enoate in Synthetic Organic Chemistry
Methyl 5-methoxyoct-7-enoate as a Key Building Block in Complex Molecule Synthesis
This compound, a functionalized long-chain ester, holds significant potential as a versatile starting material for the synthesis of intricate molecular architectures. Its unique combination of an ester, a methoxy (B1213986) ether, and a terminal alkene within an eight-carbon chain provides multiple reactive sites for strategic chemical transformations. This allows for its elaboration into more complex and high-value compounds, including macrocyclic musks and analogues of bioactive natural products.
Precursor to Macrocyclic Musk Compounds via Metathesis and Subsequent Cyclization
The synthesis of macrocyclic musks, a prized class of fragrance compounds, often relies on ring-closing metathesis (RCM) of a long-chain diene. this compound can be envisioned as a key precursor for such a diene. A plausible synthetic strategy would involve the esterification of the methyl ester with a long-chain unsaturated alcohol, followed by RCM to furnish the macrocyclic ring system.
For instance, the terminal alkene of this compound could be coupled with another olefinic partner through cross-metathesis to generate a diene suitable for RCM. The resulting macrocyclic lactone, after hydrogenation of the double bond, would yield a macrocyclic musk analogue. The methoxy group on the chain could influence the final odor profile of the musk compound.
| Reaction Step | Description | Key Reagents/Conditions | Reference |
| Cross-Metathesis | Coupling of this compound with a diene partner. | Grubbs' catalyst, olefinic partner | |
| Ring-Closing Metathesis | Intramolecular cyclization of the resulting diene ester. | Grubbs' catalyst, high dilution | |
| Hydrogenation | Saturation of the double bond in the macrocyclic ring. | H₂, Pd/C |
Synthon for Bioactive Natural Product Structures, as exemplified by related eicosanoids
Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids. The structural features of this compound, particularly its unsaturated chain and oxygenation, make it a potential synthon for the synthesis of eicosanoid analogues. The derivatization of the double bond and the ester group can lead to structures that mimic the functionalities found in eicosanoids.
For example, the terminal alkene can be subjected to various transformations such as epoxidation, dihydroxylation, or oxidative cleavage to introduce functionalities analogous to those found in prostaglandins, leukotrienes, or thromboxanes. The existing methoxy group could serve as a synthetic handle or a key structural element in the target analogue.
Development of Novel Derivatized Compounds from this compound for Medicinal or Materials Science Research
The functional groups of this compound offer multiple avenues for derivatization to create novel compounds with potential applications in medicinal chemistry and materials science. The ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with various alcohols to introduce different alkyl or aryl groups. The double bond can be functionalized through a variety of addition reactions.
In medicinal chemistry, these derivatives could be explored as potential drug candidates. For instance, the introduction of specific pharmacophores through derivatization could lead to compounds with targeted biological activities. In materials science, the polymerization of the alkene group or the incorporation of the molecule into polymer backbones could lead to new materials with tailored properties.
| Functional Group | Potential Derivatization Reaction | Potential Application Area | Reference |
| Ester | Hydrolysis, Transesterification, Amidation | Medicinal Chemistry, Materials Science | |
| Alkene | Epoxidation, Dihydroxylation, Polymerization | Medicinal Chemistry, Materials Science | |
| Methoxy Group | Ether cleavage and functionalization | Medicinal Chemistry |
Potential Contributions to Sustainable Synthesis Methodologies for Long-Chain Esters
The synthesis of long-chain esters like this compound can benefit from the development of sustainable and green chemical processes. Traditional esterification methods often involve harsh conditions and the use of hazardous reagents. Modern approaches focus on the use of greener solvents, reusable catalysts, and more energy-efficient reaction conditions.
The use of heterogeneous catalysts, such as mixed metal oxides or supported enzymes, can simplify product purification and allow for catalyst recycling, reducing waste generation. mdpi.com Biocatalytic methods, employing lipases for esterification or transesterification, can be conducted under mild conditions with high selectivity. Furthermore, the development of solvent-free or mechanochemical synthesis methods can significantly reduce the environmental impact of long-chain ester production. These sustainable methodologies can be applied to both the synthesis of this compound itself and its subsequent derivatization, contributing to a greener chemical industry.
| Sustainable Approach | Description | Advantages | Reference |
| Heterogeneous Catalysis | Use of solid catalysts that are easily separated from the reaction mixture. | Catalyst reusability, reduced waste. | mdpi.com |
| Biocatalysis | Employment of enzymes (e.g., lipases) as catalysts. | Mild reaction conditions, high selectivity. | |
| Green Solvents | Utilization of environmentally benign solvents or solvent-free conditions. | Reduced environmental impact, improved safety. | |
| Mechanochemistry | Reactions induced by mechanical force in the absence of bulk solvents. | Reduced solvent waste, potential for new reactivity. |
Q & A
Q. What are the recommended synthetic pathways for Methyl 5-Methoxyoct-7-Enoate, and how can reaction yields be optimized?
- Methodological Answer : this compound can be synthesized via esterification of the corresponding carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimizing yield involves controlling reaction temperature (60–80°C) and using molecular sieves to remove water, shifting equilibrium toward ester formation. Purification via fractional distillation or silica-gel chromatography (eluting with hexane:ethyl acetate gradients) is critical to isolate the product from unreacted starting materials or side products like diesters . For stereochemical control at the 7-enoate double bond, consider using palladium-catalyzed cross-coupling or Wittig reactions, monitored by GC-MS or TLC for intermediate validation.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign methoxy (δ ~3.3–3.5 ppm in ¹H NMR) and ester carbonyl (δ ~165–175 ppm in ¹³C NMR) signals. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks from the octenyl chain.
- IR : Confirm ester C=O stretching (~1740 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
Cross-validate results with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the 7-enoate double bond in this compound under electrophilic or nucleophilic conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electronic environment of the double bond. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., epoxidation) or nucleophilic addition. Compare activation energies for proposed reaction pathways (e.g., hydroboration vs. hydrogenation) using transition-state modeling. Validate predictions experimentally via kinetic studies (e.g., monitoring reactions by in-situ FTIR or HPLC) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., solvent polarity, cell lines). Conduct a systematic review:
- Meta-Analysis : Pool data from studies with standardized protocols (e.g., IC₅₀ values against a common cancer cell line). Use statistical tools (e.g., random-effects models) to account for heterogeneity.
- Dose-Response Validation : Re-test the compound under controlled conditions (fixed pH, temperature) using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
- Structure-Activity Relationship (SAR) : Introduce targeted modifications (e.g., replacing the methoxy group with ethoxy) to isolate contributing factors .
Q. How can the stereochemical configuration of this compound be determined experimentally?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., (-)-menthol) and analyze diffraction data using SHELXL for refinement .
- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a hexane:isopropanol mobile phase to separate enantiomers. Compare retention times with racemic standards.
- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for known configurations .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use Akaike Information Criterion (AIC) to compare model fits. For reproducibility:
Q. How should researchers address inconsistencies in NMR assignments for this compound across different solvents?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) can alter peak positions. Standardize solvent systems and temperature. Use deuterated solvents spiked with internal standards (e.g., TMS). For ambiguous signals:
- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers).
- Solvent Titration : Incrementally add a polar solvent (e.g., D₂O) to observe hydrogen-bonding effects on methoxy or ester groups .
Research Gaps and Future Directions
Q. What are underexplored applications of this compound in materials science?
- Methodological Answer : Investigate its use as a monomer in biodegradable polymers (e.g., via ring-opening metathesis polymerization, ROMP). Characterize thermal stability (TGA/DSC) and mechanical properties (tensile testing). Compare with structurally similar esters (e.g., methyl methacrylate) to assess feasibility .
Q. How can machine learning improve the prediction of reaction outcomes for this compound derivatives?
- Methodological Answer : Train models on reaction databases (e.g., Reaxys) using descriptors like electronic parameters (Hammett σ) and steric bulk (Tolman cone angle). Validate predictions via high-throughput experimentation (HTE) in microreactors. Prioritize unexplored reaction spaces (e.g., photoredox catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
